N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride
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Description
N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H22ClN3O3S and its molecular weight is 407.91. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Antibacterial Properties
A study synthesized 3-[2-chloroquinolin-3-yl)methylene]-5-aryl-furan-2(3H)-ones and evaluated them for their anti-inflammatory and antibacterial activities. These compounds exhibited significant anti-inflammatory activity and showed promising results against Staphylococcus aureus and Escherichia coli, with minimal ulcerogenicity compared to standards (Alam et al., 2011).
Antimicrobial Activities
Another study focused on the synthesis of azole derivatives starting from furan-2-carbohydrazide and evaluated their antimicrobial activities. The compounds demonstrated activity against various microorganisms, highlighting the therapeutic potential of furan-2-carboxamide derivatives in addressing microbial infections (Başoğlu et al., 2013).
Antitumor Agents
Research into the design of antitumor agents involved reactions of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde to produce compounds with potential antitumor activities. This study highlights the versatility of furan-2-carboxamide derivatives in the synthesis of compounds for cancer treatment (Matiichuk et al., 2020).
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S.ClH/c1-14-4-5-15-17(13-14)26-19(20-15)22(18(23)16-3-2-10-25-16)7-6-21-8-11-24-12-9-21;/h2-5,10,13H,6-9,11-12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYSCTKQNCQODE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CO4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.